molecular formula C16H16N2O3 B4641371 1-[3-ACETYL-1-(4-ACETYLPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE

1-[3-ACETYL-1-(4-ACETYLPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE

Cat. No.: B4641371
M. Wt: 284.31 g/mol
InChI Key: YNBWUWJWVRMQHQ-UHFFFAOYSA-N
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Description

1-[3-ACETYL-1-(4-ACETYLPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE is a complex organic compound with a unique structure that includes both acetyl and pyrazole groups

Preparation Methods

The synthesis of 1-[3-ACETYL-1-(4-ACETYLPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the core pyrazole structure. The synthetic route often includes the following steps:

    Formation of the Pyrazole Ring: This is usually achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Final Assembly: The final product is obtained by coupling the acetylated pyrazole with the appropriate phenyl derivative under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and advanced purification techniques.

Chemical Reactions Analysis

1-[3-ACETYL-1-(4-ACETYLPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the acetyl groups to alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields.

Scientific Research Applications

1-[3-ACETYL-1-(4-ACETYLPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 1-[3-ACETYL-1-(4-ACETYLPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to modulate biochemical pathways. The acetyl and pyrazole groups play crucial roles in its binding affinity and specificity, influencing its overall activity.

Comparison with Similar Compounds

1-[3-ACETYL-1-(4-ACETYLPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE can be compared with other similar compounds, such as:

    1,3-Diacetylbenzene: Shares the acetyl groups but lacks the pyrazole ring, resulting in different chemical and biological properties.

    1,4-Diacetylbenzene: Similar to 1,3-diacetylbenzene but with a different substitution pattern on the benzene ring.

    4-Acetylphenylboronic Acid: Contains an acetyl group and a boronic acid moiety, used in different types of chemical reactions.

Properties

IUPAC Name

1-[4-(3,4-diacetyl-5-methylpyrazol-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-9-15(11(3)20)16(12(4)21)17-18(9)14-7-5-13(6-8-14)10(2)19/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBWUWJWVRMQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)C(=O)C)C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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